Isopropyl 2-oxopropanoate

Übersicht

Beschreibung

Isopropyl 2-oxopropanoate, also known by its IUPAC name, this compound, is an organic compound with the molecular formula C6H10O3. It is a liquid at room temperature and is primarily used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isopropyl 2-oxopropanoate can be synthesized through the esterification of pyruvic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Isopropyl 2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

Isopropyl 2-oxopropanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. It can be synthesized through the esterification of pyruvic acid with isopropanol using strong acid catalysts like sulfuric acid under reflux conditions. This method allows for the efficient production of the compound on both laboratory and industrial scales.

Biological Applications

Enzyme-Catalyzed Reactions:

this compound is utilized in biochemical research to study enzyme-catalyzed reactions and metabolic pathways. Its role as a substrate or inhibitor in various enzymatic processes provides insights into cellular functions and metabolic regulation.

Pharmaceutical Development:

This compound is significant in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chemical structure allows for modifications that can lead to the discovery of new therapeutic agents.

Case Studies

-

Anticancer Research:

In vitro studies have demonstrated that derivatives of this compound can inhibit glycolysis in cancer cells, leading to apoptosis. This mechanism involves increased levels of reactive oxygen species (ROS) and decreased ATP production, highlighting its potential as a therapeutic agent against cancer. -

Metabolic Pathway Analysis:

Research has shown that this compound participates in various metabolic pathways, influencing cell signaling and gene expression. The compound's effects on cellular metabolism have been studied extensively, revealing its importance in understanding metabolic disorders.

Industrial Applications

Detergents and Cosmetics:

In industrial settings, this compound is used in the formulation of detergents, cosmetics, and other consumer products due to its emulsifying properties. Its ability to enhance product stability and performance makes it a valuable ingredient in these applications.

Safety Considerations:

While this compound has numerous applications, it is classified as a hazardous substance. Safety measures must be implemented when handling this compound to prevent adverse effects such as skin irritation or respiratory issues.

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Intermediate for organic compounds |

| Biological Research | Study of enzyme reactions, metabolic pathways |

| Pharmaceuticals | Development of APIs and drug intermediates |

| Industrial Products | Formulation of detergents and cosmetics |

Wirkmechanismus

The mechanism of action of isopropyl 2-oxopropanoate involves its interaction with various molecular targets and pathways. It acts as a substrate for enzyme-catalyzed reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which are essential for various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Isopropyl 2-oxopropanoate can be compared with other similar compounds such as:

- Methyl 2-oxopropanoate

- Ethyl 2-oxopropanoate

- Propyl 2-oxopropanoate

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it suitable for specific applications in chemical synthesis and industrial processes .

Biologische Aktivität

Isopropyl 2-oxopropanoate, also known as isopropyl pyruvate, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

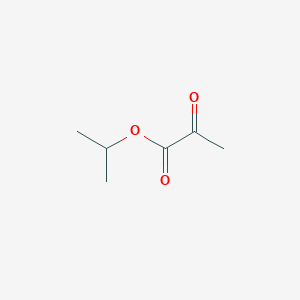

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 116.12 g/mol

The compound features a carbonyl group adjacent to an ester functional group, contributing to its reactivity and biological activity.

This compound exerts its biological effects primarily through the modulation of metabolic pathways. It is known to enhance mitochondrial function and increase ATP production, which can have significant implications for cellular energy metabolism. The compound may also induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death.

Key Mechanisms:

- ATP Production : Enhances energy metabolism in cells.

- Induction of Apoptosis : Promotes cell death in cancer cells through ROS generation.

- Metabolic Regulation : Influences various metabolic pathways involved in energy homeostasis.

Biological Activity and Research Findings

Research has highlighted several biological activities associated with this compound:

- Anti-Cancer Properties : Studies indicate that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, it has been shown to effectively reduce tumor size in xenograft models.

- Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing inflammation markers in vitro.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential for neurodegenerative disease therapies.

Case Study 1: Anti-Cancer Efficacy

A study conducted on human lung cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported as follows:

| Treatment Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.5 | 80 |

| 1.0 | 60 |

| 2.0 | 30 |

This suggests significant anti-cancer potential, warranting further investigation into its mechanisms and therapeutic applications.

Case Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound was found to significantly reduce cell death compared to untreated controls. The protective effect was quantified using lactate dehydrogenase (LDH) release assays, showing a reduction in LDH release by approximately 40% at a concentration of 1 mM.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| Isopropyl Pyruvate | Anti-cancer, neuroprotective | 20 |

| Ethyl Pyruvate | Anti-inflammatory | 15 |

| Methyl Pyruvate | Moderate anti-cancer effects | 25 |

Eigenschaften

IUPAC Name |

propan-2-yl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBJISGMPZWFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433351 | |

| Record name | isopropyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-11-5 | |

| Record name | isopropyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.